molecular formula C48H60O8 B131642 Asprellic acid A CAS No. 152509-92-7

Asprellic acid A

Cat. No. B131642
M. Wt: 765 g/mol
InChI Key: YBOIBOWMTWFCEG-MVYRAAOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asprellic acid A is a pentacyclic triterpenoid . It is the diester obtained by the global condensation of the hydroxy groups of (3β)-3,27-dihydroxyolean-12-en-28-oic acid with trans-4-coumaric acid . It is isolated from the dried leaves of Ilex asprella and exhibits significant toxicity against KB (epidermoid carcinoma of the nasopharynx) and RPMI-7951 (melanoma) cell lines .


Molecular Structure Analysis

Asprellic acid A has a molecular formula of C48H60O8 . Its average mass is 764.985 Da and its monoisotopic mass is 764.428833 Da .

Scientific Research Applications

Scientific Research Applications of Asprellic Acid A

1. Antitumor Activity Asprellic acid A has been identified as a compound with potent cytotoxicity against certain cell lines. Specifically, it exhibited significant cytotoxicity against the RPMI-7951 cell line, demonstrating potential as an antitumor agent. This finding is critical in the context of cancer research, where new therapeutic compounds are constantly sought (Kashiwada et al., 1993).

properties

CAS RN

152509-92-7

Product Name

Asprellic acid A

Molecular Formula

C48H60O8

Molecular Weight

765 g/mol

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12+/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1

InChI Key

YBOIBOWMTWFCEG-MVYRAAOISA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C/C7=CC=C(C=C7)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C

synonyms

3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid
asprellic acid A
asprellic acid B
asprellic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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